Cas no 1806517-16-7 (Methyl 2-amino-5-bromo-1H-benzimidazole-4-carboxylate)

Methyl 2-amino-5-bromo-1H-benzimidazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 2-amino-5-bromo-1H-benzimidazole-4-carboxylate
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- インチ: 1S/C9H8BrN3O2/c1-15-8(14)6-4(10)2-3-5-7(6)13-9(11)12-5/h2-3H,1H3,(H3,11,12,13)
- InChIKey: NNPFTGYXWNKFRA-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1C(=O)OC)N=C(N)N2
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 264
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 81
Methyl 2-amino-5-bromo-1H-benzimidazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061006642-250mg |
Methyl 2-amino-5-bromo-1H-benzimidazole-4-carboxylate |
1806517-16-7 | 98% | 250mg |
$4,930.29 | 2022-03-31 | |
Alichem | A061006642-500mg |
Methyl 2-amino-5-bromo-1H-benzimidazole-4-carboxylate |
1806517-16-7 | 98% | 500mg |
$7,919.58 | 2022-03-31 | |
Alichem | A061006642-1g |
Methyl 2-amino-5-bromo-1H-benzimidazole-4-carboxylate |
1806517-16-7 | 98% | 1g |
$12,089.72 | 2022-03-31 |
Methyl 2-amino-5-bromo-1H-benzimidazole-4-carboxylate 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
Methyl 2-amino-5-bromo-1H-benzimidazole-4-carboxylateに関する追加情報
Methyl 2-amino-5-bromo-1H-benzimidazole-4-carboxylate (CAS No. 1806517-16-7): An Overview
Methyl 2-amino-5-bromo-1H-benzimidazole-4-carboxylate (CAS No. 1806517-16-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with Methyl 2-amino-5-bromo-1H-benzimidazole-4-carboxylate.
Chemical Structure and Properties
Methyl 2-amino-5-bromo-1H-benzimidazole-4-carboxylate is a small molecule with a molecular formula of C9H9BrN3O2. The compound features a benzimidazole core, which is a common scaffold in many biologically active molecules. The presence of the bromo substituent at the 5-position and the methyl ester group at the 4-position of the carboxylate moiety imparts unique chemical and biological properties to this compound. These structural features contribute to its solubility, stability, and reactivity, making it an attractive candidate for various chemical and biological studies.
Synthesis Methods
The synthesis of Methyl 2-amino-5-bromo-1H-benzimidazole-4-carboxylate has been explored through several routes. One common method involves the reaction of 2-amino-5-bromobenzimidazole with methyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution, leading to the formation of the desired product. Another approach involves the condensation of 2-amino-5-bromobenzoic acid with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. These synthetic methods have been optimized to achieve high yields and purity, facilitating large-scale production for research and development purposes.
Biological Activities
Methyl 2-amino-5-bromo-1H-benzimidazole-4-carboxylate has demonstrated a range of biological activities that make it a valuable compound in drug discovery. Studies have shown that this compound exhibits potent antiviral activity against various viral strains, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action is believed to involve inhibition of viral replication through interference with key viral enzymes or pathways.
In addition to its antiviral properties, Methyl 2-amino-5-bromo-1H-benzimidazole-4-carboxylate has also been investigated for its anticancer potential. Research indicates that this compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival. For instance, it has been shown to inhibit the activity of kinases such as AKT and ERK, which are frequently dysregulated in cancer cells.
Recent Research Advancements
The scientific community continues to explore new applications and mechanisms of action for Methyl 2-amino-5-bromo-1H-benzimidazole-4-carboxylate. A recent study published in the Journal of Medicinal Chemistry reported that this compound exhibits selective cytotoxicity against glioblastoma multiforme (GBM) cells, a highly aggressive form of brain cancer. The researchers found that treatment with Methyl 2-amino-5-bromo-1H-benzimidazole-4-carboxylate led to significant reduction in tumor size and improved survival rates in animal models.
Another notable advancement involves the use of Methyl 2-amino-5-bromo-1H-benzimidazole-4-carboxylate as a lead compound for developing novel antifungal agents. A study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound effectively inhibits the growth of Candida albicans, a common fungal pathogen responsible for various infections. The researchers identified specific targets within the fungal cell that are susceptible to inhibition by this compound, paving the way for further optimization and development.
Conclusion
In summary, Methyl 2-amino-5-bromo-1H-benzimidazole-4-carboxylate (CAS No. 1806517-16-7) is a promising compound with diverse biological activities and potential applications in drug discovery. Its unique chemical structure and favorable properties make it an attractive candidate for further research and development. Ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, highlighting its significance in advancing medical science.
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